molecular formula C11H14BrNO2 B13631401 3-(2-(3-Bromophenoxy)ethoxy)azetidine

3-(2-(3-Bromophenoxy)ethoxy)azetidine

Cat. No.: B13631401
M. Wt: 272.14 g/mol
InChI Key: JEAHKHNMAUHJRV-UHFFFAOYSA-N
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Description

3-(2-(3-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromophenoxyethoxy substituent. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with azetidine under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Bromophenoxy)ethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds .

Scientific Research Applications

3-(2-(3-Bromophenoxy)ethoxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(3-Bromophenoxy)ethoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, potentially leading to biological effects. The bromophenoxy group may also play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(3-Bromophenoxy)ethoxy)azetidine is unique due to the specific positioning of the bromine atom and the presence of the azetidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[2-(3-bromophenoxy)ethoxy]azetidine

InChI

InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2

InChI Key

JEAHKHNMAUHJRV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCOC2=CC(=CC=C2)Br

Origin of Product

United States

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